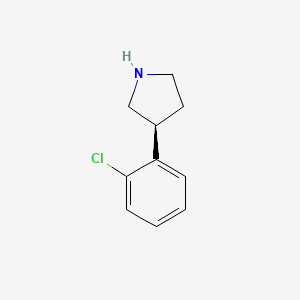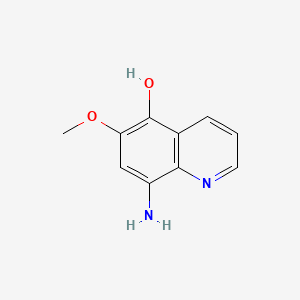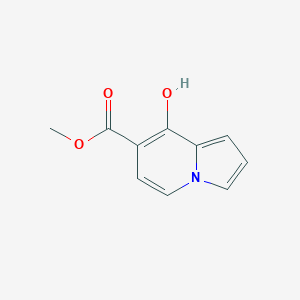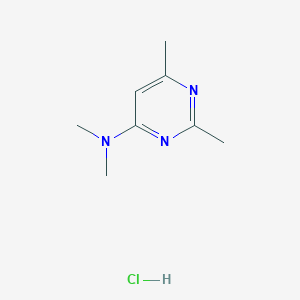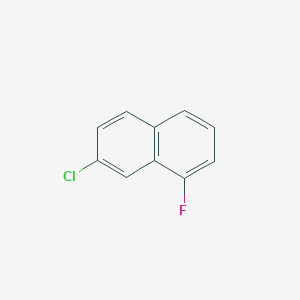
7-Chloro-1-fluoronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-fluoronaphthalene is an organofluorine compound derived from naphthalene It is characterized by the presence of a chlorine atom at the seventh position and a fluorine atom at the first position on the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-fluoronaphthalene typically involves the fluorination of 7-chloronaphthalene. One common method is the reaction of 7-chloronaphthalene with a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the product. Safety measures are crucial due to the hazardous nature of the reagents involved.
化学反应分析
Types of Reactions
7-Chloro-1-fluoronaphthalene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents such as dimethyl sulfoxide.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 7-chloro-1-aminonaphthalene or 7-chloro-1-thionaphthalene.
Electrophilic Substitution: Formation of 7-chloro-1-nitronaphthalene or 7-chloro-1-sulfonaphthalene.
Oxidation: Formation of 7-chloro-1-naphthoquinone.
Reduction: Formation of 7-chloro-1-dihydronaphthalene.
科学研究应用
7-Chloro-1-fluoronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Chloro-1-fluoronaphthalene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile, forming a new bond with the aromatic ring. In electrophilic substitution reactions, the aromatic ring acts as a nucleophile, attacking the electrophile and forming a new substituted product. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
1-Fluoronaphthalene: Lacks the chlorine atom at the seventh position.
7-Chloronaphthalene: Lacks the fluorine atom at the first position.
1-Chloro-2-fluoronaphthalene: Has both chlorine and fluorine atoms but at different positions.
Uniqueness
7-Chloro-1-fluoronaphthalene is unique due to the specific positioning of the chlorine and fluorine atoms on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies.
属性
分子式 |
C10H6ClF |
|---|---|
分子量 |
180.60 g/mol |
IUPAC 名称 |
7-chloro-1-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |
InChI 键 |
JEGHULKXXQLKRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



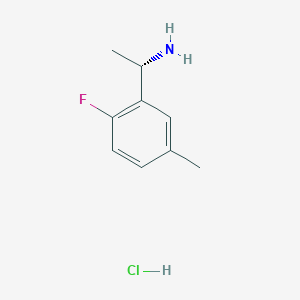

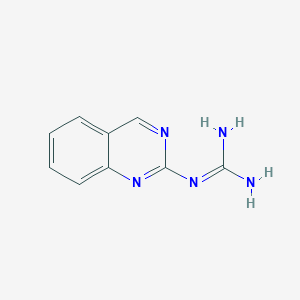
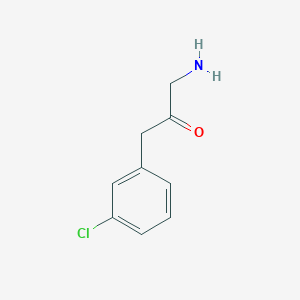
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
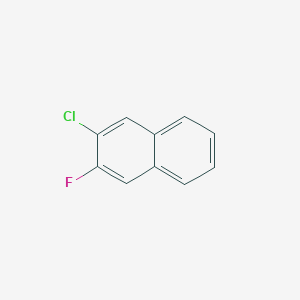
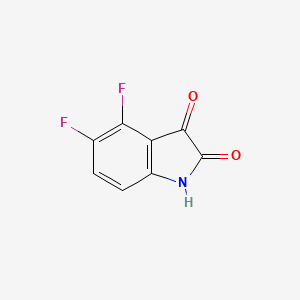
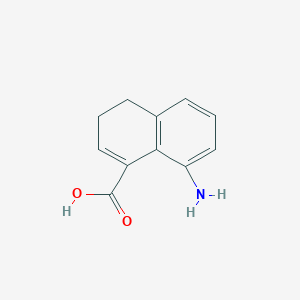
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
